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Compound of Interest

Compound Name: EVT801

Cat. No.: B13904842

EVT801: A Paradigm of Selectivity in VEGFR
Inhibition

In the landscape of cancer therapeutics, the inhibition of Vascular Endothelial Growth Factor
Receptors (VEGFRs) has emerged as a cornerstone of anti-angiogenic therapy. However, the
clinical efficacy of many VEGFR inhibitors is often tempered by off-target effects, leading to a
range of toxicities. EVT801, a novel, orally active compound, is distinguished by its remarkable
selectivity for VEGFR-3, a key mediator of lymphangiogenesis. This high selectivity profile
suggests the potential for a more favorable safety profile compared to broader-spectrum

VEGFR inhibitors. This guide provides a detailed comparison of the selectivity of EVT801 with
other prominent VEGFR inhibitors, supported by experimental data and methodologies.

Unraveling the Selectivity Profile: A Quantitative
Comparison

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory
concentration (IC50), which represents the concentration of the inhibitor required to reduce the
activity of a specific enzyme or receptor by 50%. A lower IC50 value indicates greater potency.

EVT801 has demonstrated potent and selective inhibition of VEGFR-3 in both biochemical and
cellular assays.[1] In a cellular autophosphorylation assay using HEK293 cells, EVT801

exhibited an IC50 of 39 nM for VEGFR-3, while being significantly less potent against VEGFR-
1 (2130 nM) and VEGFR-2 (260 nM).[2][3] Another study reported a cellular IC50 of 21 nM for

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b13904842?utm_src=pdf-interest
https://www.benchchem.com/product/b13904842?utm_src=pdf-body
https://www.benchchem.com/product/b13904842?utm_src=pdf-body
https://www.benchchem.com/product/b13904842?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10035370/
https://www.benchchem.com/product/b13904842?utm_src=pdf-body
https://www.medchemexpress.com/evt801.html
https://www.researchgate.net/publication/365846070_Targeting_Tumor_Angiogenesis_with_the_Selective_VEGFR-3_Inhibitor_EVT801_in_Combination_with_Cancer_Immunotherapy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13904842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

VEGFR-3 and 241 nM for VEGFR-2.[4] This pronounced selectivity for VEGFR-3 is a key
differentiating feature of EVT801.

For a direct and objective comparison, data from studies where multiple inhibitors were
evaluated under the same experimental conditions are invaluable. One such comparison of
cellular IC50 values is presented below:

Inhibitor VEGFR-2 IC50 (nM) VEGFR-3I1C50 (hM) Data Source

EVT801 241 21 Kazia Therapeutics
Lenvatinib 58 390 Kazia Therapeutics
Fruquintinib 568 2,097 Kazia Therapeutics

This side-by-side data clearly illustrates the superior selectivity of EVT801 for VEGFR-3
compared to Lenvatinib and Fruquintinib. While Lenvatinib is more potent against VEGFR-2,
EVT801 is approximately 18.5 times more selective for VEGFR-3. Fruquintinib, in this
comparison, shows weaker potency against both receptors.

The following table summarizes the IC50 values for EVT801 and other commonly used VEGFR
inhibitors against the three main VEGFR subtypes. It is important to note that these values are
compiled from various sources and may have been determined using different experimental
methodologies, which can influence the results.
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inhibit VEGFR-1 IC50 VEGFR-2 IC50 VEGFR-3 IC50 Other Key
nhibitor
(nM) (nM) (nM) Targets
EVTS801
] ] 396 130 11 -
(Biochemical)
EVT801
2130 260 39 -
(Cellular)
Potent inhibitor
Axitinib - - - of VEGFR-1, -2,
and -3.[4][5]
FGFR1-4,
Lenvatinib 22 4 5.2 PDGFRaq, KIT,
RET.[6][7]
] PDGFRB, Kit,
Regorafenib 13 4.2 46
RET, Raf-1.[8]
) PDGFR-B, Flt-3,
Sorafenib 26 90 20 )
c-Kit, RET, Raf-1.
PDGFR}, c-Kit,
Sunitinib - 80 - FLT3, RET,
CSF1R.
Motesanib 2 3 6 Kit, PDGFR, Ret.
Telatinib - 6 4 c-Kit, PDGFRa.
Weak inhibition
Fruquintinib 33 35 0.5 of RET, FGFR-1,
c-kit.
40-fold more
selective for
Ki8751 - 0.9 - VEGFR-2 than c-
Kit, PDGFRa,
and FGFR-2.[7]
ZD-4190 708 29 - -
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Almost no
activity on
VEGFR-1,
PDGFRB,
FGFR1, EGFR,
and ErbB2.[7]

ZM 323881 - <2 -

Note: A dash (-) indicates that a specific value was not readily available in the searched
sources.

The "How": Experimental Methodologies

The determination of inhibitor selectivity relies on robust and reproducible experimental
protocols. The most common methods are biochemical kinase assays and cell-based
autophosphorylation assays.

General Protocol for a VEGFR Kinase Inhibition Assay

A widely used method to determine the IC50 of a kinase inhibitor is the luminescent kinase
assay, such as the Kinase-Glo™ assay. This method measures the amount of ATP remaining
after a kinase reaction.

Principle: The VEGFR enzyme catalyzes the transfer of a phosphate group from ATP to a
substrate. In the presence of an inhibitor, this reaction is hindered, resulting in a higher
concentration of remaining ATP. The Kinase-Glo™ reagent is then added, which contains
luciferase, an enzyme that produces a luminescent signal in the presence of ATP. The intensity
of the light is directly proportional to the amount of ATP and, therefore, inversely proportional to
the kinase activity.
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General Workflow for a VEGFR Kinase Inhibition Assay
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Caption: Workflow for a typical in vitro VEGFR kinase inhibition assay.
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Cellular Receptor Autophosphorylation Assay

This assay format provides a more physiologically relevant assessment of inhibitor activity
within a cellular context.

Principle: Cells engineered to overexpress a specific VEGFR (e.g., HEK293 cells) are treated
with the inhibitor. The receptor's natural ligand (e.g., VEGF-C for VEGFR-3) is then added to
stimulate autophosphorylation. After cell lysis, the level of phosphorylated receptor is
quantified, typically using an ELISA-based method with a phosphotyrosine-specific antibody.
The reduction in phosphorylation in the presence of the inhibitor is used to determine the 1C50.

Visualizing the VEGFR Signaling Pathway

Understanding the signaling cascade initiated by VEGFRs is crucial to appreciating the
therapeutic rationale for their inhibition.
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Simplified VEGFR Signaling Pathway
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Caption: Simplified overview of the VEGFR signaling pathway and points of inhibition.

Logical Comparison of Selectivity
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The selectivity of a kinase inhibitor can be visualized by comparing its potency against different
targets.

Comparative Selectivity of VEGFR Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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